molecular formula C7H9NO3 B1520314 4-Hydroxybenzamide hydrate CAS No. 138169-57-0

4-Hydroxybenzamide hydrate

Cat. No. B1520314
CAS RN: 138169-57-0
M. Wt: 155.15 g/mol
InChI Key: AHXBTSPVUITUAH-UHFFFAOYSA-N
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Description

4-Hydroxybenzamide hydrate is a chemical compound with the linear formula C7H9O3N1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It has been used in the synthesis of balanol, a potent protein kinase C (PKC) inhibitor .


Molecular Structure Analysis

The molecular formula of 4-Hydroxybenzamide hydrate is C7H9O3N1 . The structure of a related compound, 4-Hydroxybenzamide, can be found on ChemSpider .

Scientific Research Applications

Thermodynamic and Structural Aspects

4-Hydroxybenzamide (4-OH-BZA) has been extensively studied for its thermodynamic and structural properties. Research by Perlovich et al. (2007) explored the single-crystal structures of both anhydrate and hydrate phases of 4-OH-BZA. They calculated the thermodynamic parameters of sublimation and estimated the thermodynamic stability of various crystalline phases of 4-hydroxybenzamide. This study aids in understanding the practical classification of host-guest molecular crystals, especially in cases where host and guest sizes are comparable (Perlovich et al., 2007).

Spectroscopic Studies

In 2020, Ramesh et al. conducted theoretical and experimental spectroscopic studies of monomeric and dimeric structures of 4-hydroxybenzamide (4HBM). They utilized DFT calculations and various spectroscopic methods to analyze the molecular structures and interactions. This research offers insights into the chemical reactivity and electron-hole charge transitions of 4HBM, contributing to a deeper understanding of its chemical and biological properties (Ramesh et al., 2020).

Synthon Modularity in Cocrystals

Tothadi and Desiraju (2012) investigated the synthon modularity in 4-hydroxybenzamide–dicarboxylic acid cocrystals. Their study focused on the design and characterization of these cocrystals, emphasizing the understanding of synthon modularity in crystal structures. This research contributes to the field of crystal engineering and the design of cocrystals with desired properties (Tothadi & Desiraju, 2012).

Synthesis and Characterization of Derivatives

Ienascu et al. (2008) evaluated the antimicrobial activity of novel 2-hydroxybenzamide derivatives. They investigated the activity against various bacterial and fungal strains, contributing to the development of new antimicrobial agents. This research is significant in the context of designing new compounds with potential therapeutic applications (Ienascu et al., 2008).

Electropolymerization and Biosensor Applications

Santos et al. (2019) explored the electropolymerization of phenol and aniline derivatives, including 4-hydroxybenzamide, for use as electrochemical transducers. Their research aimed at developing an immunosensor for dengue, demonstrating the potential application of 4-hydroxybenzamide in biosensor technology (Santos et al., 2019).

Safety and Hazards

4-Hydroxybenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The water-soluble salt forms of 4-Hydroxybenzamides have been prepared and studied for their cerebroprotective activity . This suggests potential future directions in the development of new therapeutics.

properties

IUPAC Name

4-hydroxybenzamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.H2O/c8-7(10)5-1-3-6(9)4-2-5;/h1-4,9H,(H2,8,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXBTSPVUITUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677617
Record name 4-Hydroxybenzamide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzamide hydrate

CAS RN

138169-57-0
Record name 4-Hydroxybenzamide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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